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Compound of Interest

Compound Name: Himanimide C

Cat. No.: B1246191 Get Quote

A Comprehensive Guide for Researchers in Natural Product Chemistry and Drug Discovery

Himanimide C, a bioactive secondary metabolite isolated from the fungus Serpula

himantoides, has garnered interest within the scientific community. This technical guide

provides a detailed overview of the structure elucidation of Himanimide C, focusing on the

application of various spectroscopic methods. The information presented herein is intended to

serve as a valuable resource for researchers, scientists, and professionals engaged in natural

product chemistry, analytical chemistry, and drug development.

Spectroscopic Data Summary
The structural framework of Himanimide C was pieced together through a comprehensive

analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) provided the

molecular formula, while UV-Vis and IR spectroscopy offered insights into the chromophores

and functional groups present. The core of the structure elucidation, however, relied on an

array of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The key

spectroscopic data are summarized in the tables below for clarity and comparative analysis.

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for Himanimide C
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Parameter Value

Ionization Mode ESI

Measured m/z [Data not available in search results]

Molecular Formula C₁₇H₁₇NO₅

Calculated Mass [Data not available in search results]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for Himanimide C (125 MHz, CDCl₃)

Position Chemical Shift (δ) in ppm Multiplicity

1 167.8 s

2 136.2 s

3 133.5 s

4 168.4 s

1' 120.5 s

2' 131.2 d

3' 115.0 d

4' 160.6 s

5' 65.0 t

Multiplicities were determined by HMQC experiments.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data for Himanimide C (CDCl₃)
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Position
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

2'
[Data not available in

search results]

[Data not available in

search results]

[Data not available in

search results]

3'
[Data not available in

search results]

[Data not available in

search results]

[Data not available in

search results]

5'
[Data not available in

search results]

[Data not available in

search results]

[Data not available in

search results]

Table 4: UV-Vis and IR Spectroscopic Data for Himanimide C

Spectroscopy Characteristic Peaks

UV-Vis (λ_max) [Data not available in search results]

IR (ν_max) [Data not available in search results]

Experimental Protocols
The elucidation of Himanimide C's structure was contingent on its successful isolation and the

subsequent acquisition of high-quality spectroscopic data. The following sections detail the

methodologies employed in these critical steps.

Isolation and Purification of Himanimide C
Himanimide C was isolated from the culture broth of Serpula himantoides through a process

known as bioactivity-guided fractionation. This technique involves a systematic separation of

the crude extract into fractions, with each fraction being tested for its biological activity (in this

case, antimicrobial and antifungal properties). The active fractions are then subjected to further

purification until the pure bioactive compound is isolated.

A generalized workflow for this process is as follows:

Fermentation and Extraction:Serpula himantoides is cultured in a suitable liquid medium.

After an appropriate incubation period, the culture broth is separated from the mycelium. The
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broth is then extracted with an organic solvent, such as ethyl acetate, to partition the

secondary metabolites.

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning with

immiscible solvents of varying polarity (e.g., hexane, dichloromethane, methanol) to achieve

initial separation of compounds based on their polarity.

Chromatographic Separation: The active fractions from the partitioning step are further

purified using a combination of chromatographic techniques. This typically includes:

Silica Gel Column Chromatography: Separation based on polarity.

Sephadex LH-20 Column Chromatography: Separation based on molecular size.

High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure

compound.

Purity Assessment: The purity of the isolated Himanimide C is confirmed by HPLC analysis.

Spectroscopic Analysis
The purified Himanimide C was subjected to a suite of spectroscopic analyses to determine its

chemical structure.

High-Resolution Mass Spectrometry (HR-MS): HR-ESI-MS analysis was performed to

determine the accurate mass of the molecular ion, which in turn allowed for the deduction of

the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and a series of 2D

NMR experiments (COSY, HMQC, HMBC, and NOESY) were conducted.

¹H NMR: Provided information on the number and types of protons, their chemical

environment, and their connectivity through spin-spin coupling.

¹³C NMR: Revealed the number of carbon atoms and their chemical environments (e.g.,

carbonyls, aromatic carbons, aliphatic carbons).
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COSY (Correlation Spectroscopy): Established proton-proton coupling correlations,

identifying adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single

Quantum Coherence): Correlated directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Showed long-range correlations

between protons and carbons (typically over 2-3 bonds), which is crucial for connecting

different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial

proximity of protons, which is essential for determining the stereochemistry of the

molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum was recorded to identify the presence of

chromophores, such as conjugated systems, within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum was used to identify the presence of key

functional groups, such as carbonyl groups (C=O) and hydroxyl groups (O-H).

Visualization of Methodologies and Structural
Elucidation
To further clarify the process of structure elucidation, the following diagrams illustrate the

experimental workflow and the logical connections derived from the spectroscopic data.
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Experimental workflow for the structure elucidation of Himanimide C.
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Logical relationships in 2D NMR data for structural elucidation.

In conclusion, the structure of Himanimide C was unequivocally determined through the

synergistic application of modern spectroscopic techniques. The detailed data and

methodologies presented in this guide are intended to aid researchers in the field of natural

product chemistry and to serve as a practical reference for the structure elucidation of novel

bioactive compounds.

To cite this document: BenchChem. [Unraveling the Molecular Architecture of Himanimide C:
A Spectroscopic Approach]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246191#structure-elucidation-of-himanimide-c-by-
spectroscopic-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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